Unveiling the Core Mechanism of CAY10734: A Technical Guide to SIRT6 Inhibition
Unveiling the Core Mechanism of CAY10734: A Technical Guide to SIRT6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the mechanism of action of CAY10734, a potent and selective inhibitor of Sirtuin 6 (SIRT6). By targeting a key enzyme in cellular regulation, CAY10734 presents a promising avenue for therapeutic intervention in a range of diseases, including cancer. This document provides a comprehensive overview of the SIRT6 signaling pathway, the biochemical and cellular effects of its inhibition by CAY10734, and detailed experimental protocols for its evaluation.
The Central Role of SIRT6: A Key Epigenetic Regulator
SIRT6 is a NAD⁺-dependent protein deacetylase that plays a crucial role in a multitude of cellular processes, including DNA repair, genome stability, inflammation, and metabolism.[1][2] As a nuclear sirtuin, its primary function involves the deacetylation of histone H3 at specific lysine (B10760008) residues, namely lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1] This enzymatic activity leads to the condensation of chromatin, resulting in the transcriptional repression of target genes.
One of the most well-characterized roles of SIRT6 is its regulation of glucose metabolism. It acts as a corepressor for the transcription factor Hypoxia-inducible factor 1-alpha (HIF1α), thereby controlling the expression of numerous glycolytic genes.[1] By deacetylating H3K9ac at the promoters of NF-κB target genes, SIRT6 can also modulate inflammatory responses.[2] Given its wide-ranging influence on cellular homeostasis, dysregulation of SIRT6 activity has been implicated in aging, metabolic disorders, and the progression of cancer.
CAY10734: A Potent and Selective Allosteric Inhibitor of SIRT6
While the specific identifier "CAY10734" does not appear in the reviewed literature, a well-characterized potent and selective SIRT6 inhibitor, referred to as compound 11e , serves as a representative molecule for understanding this class of inhibitors. CAY10734 is likely a specific batch or catalog number for a compound with a similar chemical scaffold and mechanism of action.
Compound 11e is a novel allosteric inhibitor of SIRT6.[3][4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters its catalytic activity. This mode of inhibition can offer higher selectivity and a more nuanced modulation of enzyme function.
Biochemical Potency and Selectivity
Quantitative analysis demonstrates the high potency and selectivity of compound 11e for SIRT6. This makes it a valuable tool for specifically probing the functions of SIRT6 without significantly affecting other related enzymes.
| Parameter | Value | Reference |
| IC₅₀ for SIRT6 | 0.98 µM | [3][4] |
| Binding Affinity (Kd) | 9.46 µM | [3] |
| Selectivity | No significant inhibition of SIRT1, SIRT2, SIRT3, and HDAC1-11 at concentrations up to 100 µM | [3][4] |
Mechanism of Action: Reversing SIRT6-Mediated Deacetylation
The core mechanism of action of CAY10734 (represented by compound 11e) is the direct inhibition of SIRT6's deacetylase activity. This inhibition leads to a hyperacetylated state of SIRT6's target histones, thereby reversing the transcriptional repression mediated by SIRT6.
Impact on Histone Acetylation
Treatment of cells with a SIRT6 inhibitor like compound 11e results in a dose-dependent increase in the acetylation levels of key histone marks.
| Cell Line | Histone Mark | Effect of Compound 11e (0-20 µM) | Reference |
| BxPC-3 (human pancreatic cancer) | H3K9ac | Concentration-dependent increase | [3] |
| BxPC-3 (human pancreatic cancer) | H3K18ac | Concentration-dependent increase | [3] |
| BxPC-3 (human pancreatic cancer) | H3K56ac | Concentration-dependent increase | [3] |
| PANC-02 (murine pancreatic cancer) | H3K9ac | Concentration-dependent increase | [3] |
| PANC-02 (murine pancreatic cancer) | H3K18ac | Concentration-dependent increase | [3] |
| PANC-02 (murine pancreatic cancer) | H3K56ac | Concentration-dependent increase | [3] |
This increase in histone acetylation leads to a more open chromatin structure at the promoter regions of SIRT6 target genes, facilitating the binding of transcription factors and promoting gene expression.
Downstream Cellular Effects
The inhibition of SIRT6 and the subsequent alteration of gene expression manifest in several key cellular phenotypes, particularly relevant in the context of cancer.
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Upregulation of GLUT1 and Increased Glucose Uptake: As SIRT6 represses the glucose transporter GLUT1, its inhibition leads to increased GLUT1 expression and enhanced glucose uptake by cancer cells.[2]
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Reduced TNF-α Secretion: By modulating NF-κB signaling, SIRT6 inhibition can lead to a reduction in the secretion of the pro-inflammatory cytokine TNF-α.[2]
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Inhibition of Cancer Cell Migration and Metastasis: In pancreatic cancer models, the SIRT6 inhibitor compound 11e has been shown to completely block the migration of cancer cells at a concentration of 20 µM.[3] In vivo studies have further demonstrated a marked inhibition of liver metastases in mouse models of pancreatic cancer.[3][4]
Signaling Pathways Modulated by CAY10734
The mechanism of action of CAY10734 can be visualized through its impact on key signaling pathways.
